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A comprehensive review of existing data on 2-chloro-5-iodopyridine reveals a notable

absence of a publicly available, fully determined crystal structure. While the compound is

commercially available and utilized in various synthetic applications, its detailed

crystallographic analysis, including unit cell parameters, space group, and atomic coordinates,

does not appear to be published in accessible scientific literature or crystallographic databases.

This guide, therefore, summarizes the currently available chemical and physical data and

outlines the standard experimental protocols that would be employed for a full crystal structure

analysis.

This technical guide is intended for researchers, scientists, and professionals in drug

development who are interested in the structural and chemical properties of 2-chloro-5-
iodopyridine. Due to the lack of a published crystal structure, this document will focus on the

known properties and the methodologies that would be applied to determine its three-

dimensional atomic arrangement.

Physicochemical Properties
A summary of the known quantitative data for 2-chloro-5-iodopyridine is presented in Table 1.

This information has been compiled from various chemical suppliers and databases.
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Property Value Source

Molecular Formula C₅H₃ClIN Sigma-Aldrich

Molecular Weight 239.44 g/mol Sigma-Aldrich

Melting Point 95-98 °C ChemicalBook[1]

CAS Number 69045-79-0 Sigma-Aldrich

Table 1: Physicochemical Properties of 2-Chloro-5-iodopyridine. This table summarizes the

fundamental physical and chemical properties of the compound.

Experimental Protocols for Crystal Structure
Determination
The determination of a novel crystal structure, such as that of 2-chloro-5-iodopyridine, would

follow a well-established experimental workflow. The primary technique for elucidating the

atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.

1. Synthesis and Crystallization:

The first crucial step is the synthesis of high-purity 2-chloro-5-iodopyridine, followed by the

growth of single crystals suitable for X-ray diffraction analysis. The general procedure is as

follows:

Synthesis: While commercially available, if a specific polymorph or higher purity is required,

synthesis would be the initial step. Common synthetic routes to halogenated pyridines could

be employed.

Purification: The synthesized compound would be purified using standard techniques such

as column chromatography or recrystallization to achieve a high degree of chemical purity.

Crystallization: Growing single crystals is often the most challenging step. Various methods

would be systematically explored:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is

allowed to evaporate slowly at a constant temperature.
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Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in

which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces

the solubility and promotes crystal growth.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open

container within a larger sealed vessel containing a more volatile anti-solvent. The vapor

of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly

cooled, leading to a decrease in solubility and the formation of crystals.

2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray

diffractometer. The experimental setup and data collection process are outlined below:

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a radiation

source (e.g., Mo Kα or Cu Kα), a goniometer for crystal orientation, and a detector (e.g.,

CCD or CMOS) would be used.

Data Collection Parameters:

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize

thermal vibrations and potential radiation damage.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

The diffraction data (reflection intensities and positions) are processed to determine the

unit cell parameters and the space group of the crystal.

3. Structure Solution and Refinement:

The collected diffraction data is then used to solve and refine the crystal structure:

Structure Solution: The initial atomic positions are determined from the diffraction data using

direct methods or Patterson methods.
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Structure Refinement: The atomic coordinates and thermal parameters are refined against

the experimental data using least-squares methods to obtain the final, accurate crystal

structure.

Validation: The final structure is validated using various crystallographic checks to ensure its

quality and accuracy. The results are typically reported in a Crystallographic Information File

(CIF).

The logical workflow for determining the crystal structure is depicted in the following diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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